

An In-Depth Technical Guide to 2-Chloro-N-methyl-3-oxobutanamide

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Compound of Interest

Compound Name:	2-Chloro-N-methyl-3-oxobutanamide
CAS No.:	4116-10-3
Cat. No.:	B1594424

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **2-chloro-N-methyl-3-oxobutanamide**, a versatile chemical intermediate. Authored from the perspective of a Senior Application Scientist, this document delves into the compound's chemical identity, synthesis, purification, reactivity, and applications, with a particular focus on its relevance in medicinal chemistry and drug development.

Core Chemical Identity and Physicochemical Properties

Initially, it is critical to dispel a common point of confusion in chemical literature and databases. The topic of this guide, N-Methyl-2-chloroacetamide, is most accurately identified by the IUPAC name **2-chloro-N-methyl-3-oxobutanamide**. It is crucial to distinguish this compound from its close analogs, such as N,N-dimethyl-2-chloroacetamide and 2-chloro-N-methylacetamide, as their properties and reactivity profiles differ.

The definitive identifiers for **2-chloro-N-methyl-3-oxobutanamide** are presented in Table 1.

Table 1: Core Identifiers for **2-chloro-N-methyl-3-oxobutanamide**

Identifier	Value	Source
IUPAC Name	2-chloro-N-methyl-3-oxobutanamide	[1]
CAS Number	4116-10-3	[1]
Molecular Formula	C ₅ H ₈ ClNO ₂	[1]
Molecular Weight	149.57 g/mol	[1]
Common Synonyms	N-Methyl-2-chloroacetoacetamide, α -chloroaceto N-methylacetamide	[2]

A summary of computed physicochemical properties, which are valuable for predicting solubility and behavior in biological systems, is provided in Table 2.

Table 2: Computed Physicochemical Properties

Property	Value	Source
XLogP3	0.1	[1]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	2	[1]
Rotatable Bond Count	2	[1]
Topological Polar Surface Area	46.2 Å ²	[1]

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// Atom nodes
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Cl1 [label="Cl"];
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C5 [label="C"];
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C5 [pos="-1,1!"];

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C1 -- C2;
C1 -- C5;
C2 -- Cl1;
C2 -- C3;
C3 -- O2 [style=double, len=1.2];
```

```
C3 -- N1;  
N1 -- H_N;  
N1 -- C4;  
}
```

Caption: 2D Structure of **2-chloro-N-methyl-3-oxobutanamide**

Synthesis and Purification: A Field-Proven Approach

The primary route to synthesizing **2-chloro-N-methyl-3-oxobutanamide** is through the direct chlorination of its precursor, N-methylacetoacetamide. This seemingly straightforward transformation is nuanced by the potential for over-chlorination, leading to the formation of the significant impurity, N-methyl-2,2-dichloroacetoacetamide.

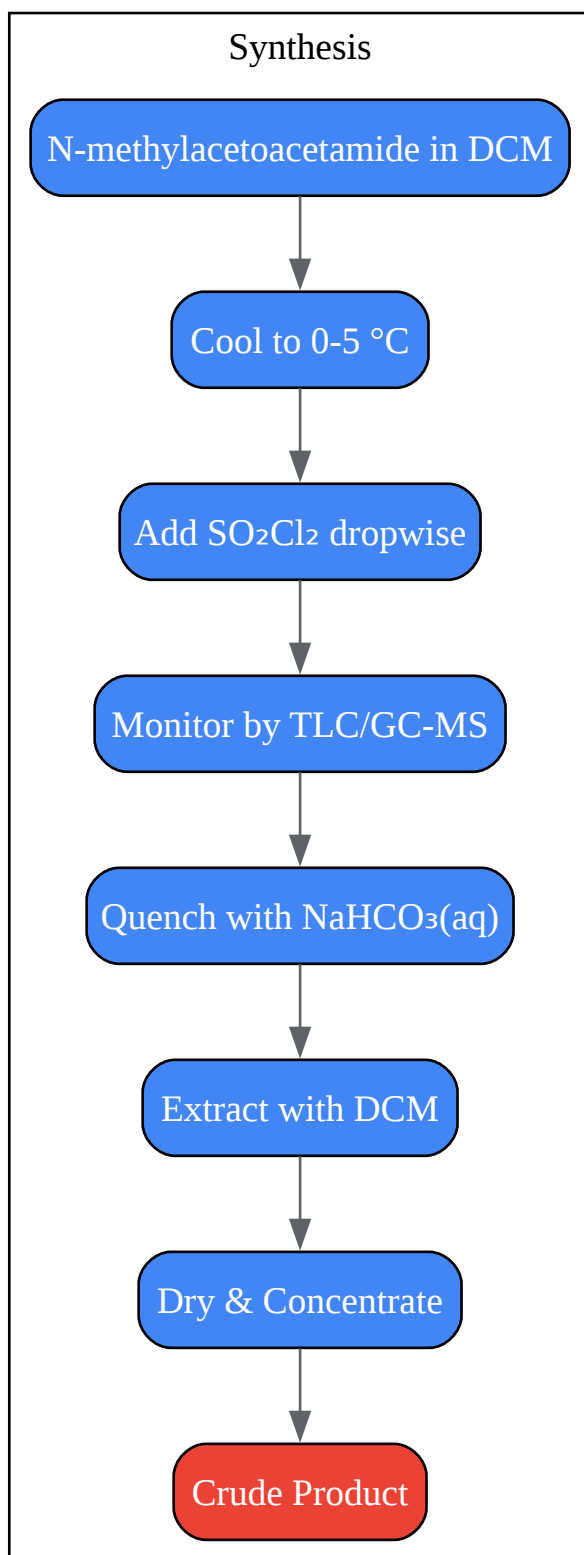
Synthesis Protocol: α -Chlorination of N-methylacetoacetamide

While a specific, peer-reviewed protocol for this exact transformation is not readily available, a general procedure can be adapted from standard organic synthesis practices for the α -chlorination of β -dicarbonyl compounds.

Step-by-Step Methodology:

- **Dissolution:** Dissolve N-methylacetoacetamide (1.0 eq) in a suitable chlorinated solvent such as dichloromethane or chloroform.
- **Cooling:** Cool the solution to 0-5 °C in an ice bath. This is a critical step to control the exothermicity of the reaction and minimize side product formation.
- **Chlorinating Agent Addition:** Add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) (1.0-1.1 eq), dropwise to the stirred solution. The slow addition rate is paramount to maintaining temperature control.
- **Reaction Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

- Quenching: Once the starting material is consumed, slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Extraction: Separate the organic layer and extract the aqueous layer with the chlorinated solvent.
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.



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Caption: General workflow for the synthesis of the target compound.

Purification: Selective Degradation of Dichloro-Impurities

A key challenge in the synthesis is the removal of the N-methyl-2,2-dichloroacetoacetamide impurity. A patented method provides an elegant solution through selective hydrolytic degradation. This process exploits the higher reactivity of the dichloro-species in a controlled pH environment.

Protocol for Selective Hydrolysis (based on US Patent 3,427,352):

- **pH Controlled Hydrolysis:** The crude product mixture is treated with a weak base, such as aqueous ammonia, while maintaining the pH between 6.0 and 8.5.
- **Temperature Control:** The reaction is typically conducted at a temperature between 0 and 50 °C.
- **Selective Degradation:** Within this pH and temperature range, the N-methyl-2,2-dichloroacetoacetamide is selectively degraded at a much faster rate than the desired monochloro product.
- **Acidification and Extraction:** Following the degradation, the mixture is acidified (e.g., with HCl to pH 1-4), and the purified N-methyl-2-chloroacetoacetamide is extracted with a solvent like methylene chloride.

This self-validating system ensures a high-purity final product by targeting the removal of the most significant process-related impurity.

Reactivity and Mechanistic Considerations

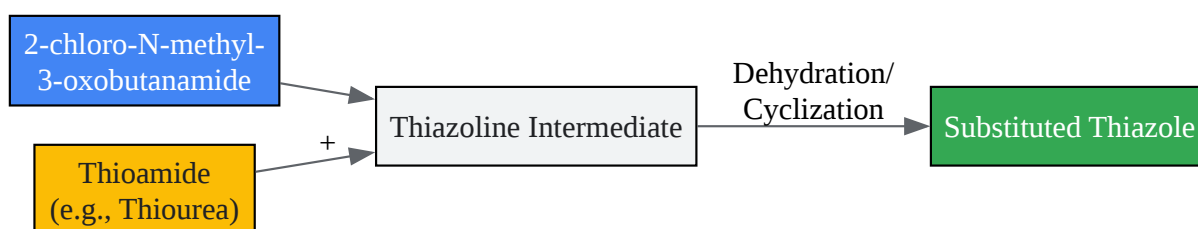
2-chloro-N-methyl-3-oxobutanamide is a bifunctional molecule, possessing two electrophilic centers (the carbon bearing the chlorine and the two carbonyl carbons) and an enolizable proton, which provides a nucleophilic site. This electronic makeup makes it a valuable synthon, particularly in the construction of heterocyclic systems.

Keto-Enol Tautomerism

The presence of protons on the carbon between the two carbonyl groups allows for keto-enol tautomerism. The enol form is a key intermediate in many of its reactions, providing a nucleophilic double bond.

Versatility in Heterocyclic Synthesis

The 1,3-dicarbonyl motif combined with the α -chloro substituent makes this compound an ideal precursor for various condensation reactions. A prime example is the Hantzsch Thiazole Synthesis. In this reaction, the α -haloketone moiety of **2-chloro-N-methyl-3-oxobutanamide** reacts with a thioamide to form a thiazole ring, a common scaffold in many pharmaceutical agents.



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Caption: Hantzsch synthesis using the target compound.

Applications in Drug Discovery and Development

While specific examples in late-stage clinical candidates are not widely published, the structural motifs accessible from **2-chloro-N-methyl-3-oxobutanamide** are of significant interest in medicinal chemistry.

- **Scaffold for Bioactive Molecules:** As demonstrated by its utility in the Hantzsch synthesis, this compound serves as a building block for thiazoles and other related heterocycles. These ring systems are present in a wide array of approved drugs, including antimicrobials, anti-inflammatory agents, and kinase inhibitors.
- **Precursor for Agrochemicals:** The compound is a known precursor in the synthesis of certain insecticides. [3] This highlights its industrial relevance and the robustness of its synthetic routes.

Safety and Handling

As a reactive α -chloro- β -dicarbonyl compound, **2-chloro-N-methyl-3-oxobutanamide** must be handled with appropriate precautions.

Table 3: GHS Hazard Information

Hazard Statement	Description	Source
H302	Harmful if swallowed	[1]
H311	Toxic in contact with skin	[1]
H315	Causes skin irritation	[1]
H317	May cause an allergic skin reaction	[1]
H318	Causes serious eye damage	[1]
H335	May cause respiratory irritation	[1]

Handling Recommendations:

- Use in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
- Avoid inhalation of dust or vapors.
- Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

Conclusion

2-chloro-N-methyl-3-oxobutanamide is a valuable and reactive building block for organic synthesis. Its utility is primarily derived from its bifunctional nature, which allows for the efficient construction of complex molecules, particularly heterocyclic scaffolds of medicinal importance. A thorough understanding of its synthesis, the management of its key dichloro-impurity, and its

reactivity profile enables chemists in research and development to effectively leverage this compound in the design and synthesis of novel chemical entities.

References

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